molecular formula C24H23ClNNaO2S B609852 PC170942 Sodium CAS No. 867207-49-6

PC170942 Sodium

Cat. No. B609852
M. Wt: 447.95
InChI Key: PIGBCURJYMZBSL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

PC170942 Sodium is a water-soluble bacterial cytokinesis inhibitor that acts by inhibiting FtsZ . It is used for scientific research .


Molecular Structure Analysis

The chemical formula of PC170942 Sodium is C24H23ClNNaO2S . The exact mass is not specified, but the molecular weight is 447.950 .


Chemical Reactions Analysis

PC170942 Sodium is a potent FtsZ protein inhibitor . FtsZ is a protein involved in bacterial cell division, and inhibiting it can prevent the bacteria from dividing .


Physical And Chemical Properties Analysis

The molecular weight of PC170942 Sodium is 447.950 . The chemical formula is C24H23ClNNaO2S . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Autoimmune Diseases and Sodium Intake : Research has shown that increased sodium intake, such as from sodium chloride, can influence autoimmune diseases. Higher salt concentrations can boost the induction of TH17 cells, which are implicated in autoimmune conditions like multiple sclerosis (Kleinewietfeld et al., 2013). Similarly, sodium chloride has been found to aggravate arthritis through the polarization of Th17 cells (Jung et al., 2018).

  • Sodium-Ion Batteries : Sodium is crucial in the development of sodium-ion batteries. These batteries are considered for applications like load leveling and electric vehicles due to their high energy and the abundance of sodium resources (Delmas, 2018).

  • Solar Energy Storage : Sodium compounds, such as sodium nitrate, are used in solar energy applications, particularly in thermal energy storage. They are effective as phase change materials (PCMs) for storing solar energy (Xiao et al., 2015).

  • Molecular Studies and Sodium Channels : Sodium channels are molecular targets for various drugs, including local anesthetics. Studies on sodium channels have provided insights into their role in the initiation of action potentials in electrically excitable cells (Ragsdale et al., 1994).

  • Dietary Sodium and Immune System Modulation : Dietary sodium intake has been shown to affect the frequency and function of Th17 and regulatory T cells, impacting conditions like rheumatoid arthritis and systemic lupus erythematosus (Scrivo et al., 2017).

  • Material Science and Sodium Compounds : Sodium compounds are integral in material science, including the development of new materials for battery applications. Sodium salts have been designed for use in liquid nonaqueous sodium electrolytes (Plewa-Marczewska et al., 2014).

properties

IUPAC Name

3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO2S/c1-18-10-11-23(25)20(14-18)17-26(13-12-24(27)28)16-19-6-5-9-22(15-19)29-21-7-3-2-4-8-21/h2-11,14-15H,12-13,16-17H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYXBEHZYXAINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)CN(CCC(=O)O)CC2=CC(=CC=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PC170942 Sodium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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